molecular formula C22H17N3O6 B5892345 Cambridge id 5731828 CAS No. 5731-82-8

Cambridge id 5731828

Cat. No.: B5892345
CAS No.: 5731-82-8
M. Wt: 419.4 g/mol
InChI Key: AODWRDVWWUWMMS-UHFFFAOYSA-N
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Description

Cambridge ID 5731828 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the ChemBridge database, which is widely used for chemical research and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cambridge ID 5731828 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions are proprietary information held by ChemBridge. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 5731828 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific functional groups present in this compound. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Scientific Research Applications

Cambridge ID 5731828 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 5731828 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cambridge ID 5731828 include other ChemBridge compounds with related structures and properties. These compounds can be identified using ChemBridge’s online search tools, which allow for the comparison of chemical structures and properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies will continue to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c26-18(23-11-13-4-3-9-31-13)12-7-8-16-17(10-12)22(30)25(21(16)29)24-19(27)14-5-1-2-6-15(14)20(24)28/h1-2,5-8,10,13H,3-4,9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODWRDVWWUWMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405497
Record name STK156263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-82-8
Record name STK156263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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